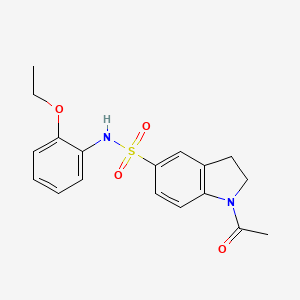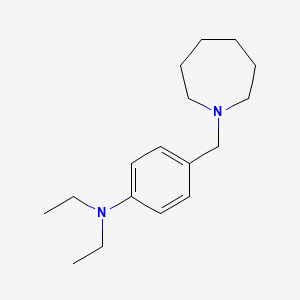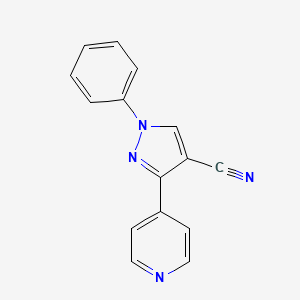
1-acetyl-N-(2-ethoxyphenyl)-5-indolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-(2-ethoxyphenyl)-5-indolinesulfonamide is a chemical compound that belongs to the family of sulfonamide compounds. It is commonly known as indoline sulfonamide and has been used in various scientific research studies due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-acetyl-N-(2-ethoxyphenyl)-5-indolinesulfonamide is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and pathways involved in cancer cell growth and inflammation. It has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix and tumor invasion. It has also been found to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
1-acetyl-N-(2-ethoxyphenyl)-5-indolinesulfonamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been found to inhibit the migration and invasion of cancer cells. Additionally, it has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
1-acetyl-N-(2-ethoxyphenyl)-5-indolinesulfonamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. It has also been found to have low toxicity in animal studies. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research of 1-acetyl-N-(2-ethoxyphenyl)-5-indolinesulfonamide. One direction is to further investigate its potential anticancer properties and its mechanism of action. Another direction is to explore its potential use as an anti-inflammatory and antiviral agent. Additionally, future studies could focus on improving the solubility and bioavailability of the compound to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-acetyl-N-(2-ethoxyphenyl)-5-indolinesulfonamide involves the reaction of 2-ethoxyaniline with indoline-5-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then acetylated using acetic anhydride to obtain the final product. The purity and yield of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-acetyl-N-(2-ethoxyphenyl)-5-indolinesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, anti-inflammatory, and antiviral properties. Studies have shown that it can inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. It has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, it has shown antiviral activity against the hepatitis C virus.
Propriétés
IUPAC Name |
1-acetyl-N-(2-ethoxyphenyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-24-18-7-5-4-6-16(18)19-25(22,23)15-8-9-17-14(12-15)10-11-20(17)13(2)21/h4-9,12,19H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSAXDZBLBNBKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(2-ethoxyphenyl)-2,3-dihydro-1H-indole-5-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5704661.png)
![2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5704668.png)

![3-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5704686.png)



![9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5704729.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5704730.png)


![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5704746.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5704758.png)